3-(3,4-Difluorophenyl)furan-2-carboxylic acid
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Overview
Description
3-(3,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H6F2O3 and a molecular weight of 224.16 g/mol . This compound features a furan ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group. It is primarily used in pharmaceutical research and development due to its unique chemical properties.
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . They have inspired medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives are known for their diverse biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 3,4-difluorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Cyclization: The resulting intermediate undergoes cyclization to form the furan ring.
Purification: The final product is purified using recrystallization or column chromatography to obtain high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Difluorophenyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)furan-2-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
3-(3,4-Dimethylphenyl)furan-2-carboxylic acid: Similar structure but with methyl groups instead of fluorine.
3-(3,4-Dimethoxyphenyl)furan-2-carboxylic acid: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
3-(3,4-Difluorophenyl)furan-2-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-8-2-1-6(5-9(8)13)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYIFCLDNFODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(OC=C2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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